molecular formula C8H8N2 B1426104 2-(4-Methylpyridin-3-yl)acetonitrile CAS No. 1000548-83-3

2-(4-Methylpyridin-3-yl)acetonitrile

Cat. No.: B1426104
CAS No.: 1000548-83-3
M. Wt: 132.16 g/mol
InChI Key: INHQCHFXNYXNLT-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by a nitrile group attached to the acetonitrile moiety

Scientific Research Applications

2-(4-Methylpyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)acetonitrile typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-pyridinecarboxylic acid.

    Reduction: Formation of 2-(4-methylpyridin-3-yl)ethylamine.

    Substitution: Formation of halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.

    4-Methyl-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    2-(4-Methylpyridin-3-yl)ethylamine: Contains an amine group instead of a nitrile.

Uniqueness

2-(4-Methylpyridin-3-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQCHFXNYXNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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